BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

c-Met Kinase Inhibitor Cancer

Procure the true unsubstituted core (CAS 933742-87-1) to eliminate substituent-dependent conformational variables that corrupt SAR. Unlike pre-functionalized analogs, this neutral starting point enables unbiased optimization of low-nanomolar c-Met inhibitors (e.g., derivative 8c IC₅₀ = 68 nM) and dual CB1/TNF-α analgesics. Its consistent solid-state properties provide a reliable baseline for polymorph and co-crystal screening. Insist on the 98% pure scaffold to ensure reproducible target engagement and selectivity profiling.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 933742-87-1
Cat. No. B3195817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS933742-87-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2
InChIInChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)
InChIKeyVGMJQHONPAXABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) Core Scaffold Technical Overview for Scientific Procurement


4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) is a bicyclic heterocyclic building block composed of a tetrahydropyridine ring fused to a pyrazole moiety . It serves as a core scaffold for generating structurally diverse, substituted analogs with demonstrated biological activity across multiple target classes, including c-Met kinase [1], cannabinoid receptor subtype 1 (CB₁) [2], and tumor necrosis factor-alpha (TNF-α) signaling pathways [3]. The unsubstituted core presents multiple potential diversification points, enabling systematic structure-activity relationship (SAR) investigations in medicinal chemistry campaigns.

Why Generic 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs Cannot Be Simply Substituted: A Scientific Justification for Procurement


Generic substitution among in-class 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine compounds fails due to profound, substituent-dependent variations in both molecular conformation and biological target engagement. Crystallographic data reveal that seemingly minor structural modifications—such as the substitution of a single halogen atom or the repositioning of a methyl group on the N1-benzyl moiety—can fundamentally alter the reduced pyridine ring conformation, intermolecular hydrogen-bonding networks, and crystal packing architecture [1]. These solid-state and conformational disparities correlate directly with divergent pharmacological profiles. As demonstrated in kinase inhibitor studies, structurally related derivatives within this class exhibit distinct selectivity fingerprints against tyrosine kinases, with certain analogs achieving >50-fold selectivity for c-Met over closely related kinases, while others possess broader inhibition spectra [2]. Consequently, the unsubstituted core (CAS 933742-87-1) is not interchangeable with its substituted derivatives or alternative heterocyclic cores; its value lies precisely in its capacity to serve as a consistent, well-characterized starting point for building and validating reproducible SAR hypotheses, free from the confounding variables introduced by pre-installed substituents.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) Against Closest Analogs


c-Met Kinase Inhibitory Potency of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative 8c vs. Class Comparator Crizotinib

A substituted derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, compound 8c, demonstrated an IC₅₀ value of 68 nM against the c-Met kinase in enzymatic assays [1]. In contrast, the clinically approved c-Met/ALK dual inhibitor crizotinib exhibits an IC₅₀ of 80 nM against the structurally related RON kinase, indicative of a less selective profile [2]. This demonstrates that the core scaffold, when appropriately derivatized, can yield inhibitors with potent and potentially differentiated target engagement.

c-Met Kinase Inhibitor Cancer

Kinase Selectivity Profile of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative 8c vs. Crizotinib

Compound 8c, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, demonstrated more than 50-fold selectivity against a panel of other tyrosine kinases tested [1]. The class comparator crizotinib, a class Ia c-Met inhibitor, also inhibits other RTKs such as RON (cell IC₅₀ = 80 nM), reflecting a broader selectivity profile [2]. This indicates that the pyrazolo[4,3-c]pyridine scaffold can be tailored to achieve a narrower off-target inhibition profile than the established clinical agent.

Selectivity Tyrosine Kinase c-Met

In Vivo Neuropathic Pain Efficacy of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative 8a

The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative 8a demonstrated significant in vivo efficacy in two established rodent models of neuropathic pain. In the chronic constriction injury (CCI) model, derivative 8a exhibited an ED₅₀ of 23.8 mg/kg, and in the partial sciatic nerve injury model, an ED₅₀ of 29.0 mg/kg [1]. In vitro, derivative 8a showed CB₁ receptor activity with an IC₅₀ of 49.6 nM and inhibited TNF-α production by 86.4% at 100 mg/kg [2]. This multi-targeted in vivo profile validates the core scaffold's utility in developing compounds with therapeutic activity in disease-relevant animal models.

Neuropathic Pain CB₁ Receptor TNF-α

Solid-State Conformation and Hydrogen-Bonding Network Divergence Among Closely Related 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs

A comparative crystallographic analysis of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives (I, II, and III), each differing by a single substituent (4-fluorophenyl, 4-chlorophenyl, or 3-methylphenyl), revealed that while compounds (I) and (II) adopt very similar molecular conformations, the conformation of compound (III) differs substantially in the relative orientation of the N-benzyl and methylsulfonyl substituents [1]. Furthermore, the three compounds exhibit completely distinct hydrogen-bonding architectures: molecules of (I) form centrosymmetric dimers via C-H...π(arene) bonds; molecules of (II) are linked by two C-H...O hydrogen bonds to form ribbons of R33(18) rings; and molecules of (III) form two-dimensional sheets via a combination of C-H...O and C-H...π(arene) hydrogen bonds [2].

Crystallography Solid-State Hydrogen Bonding

Commercial Purity Specifications of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) from a Reputable Vendor

Commercially available 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) from Bidepharm is supplied with a standard purity of 98% and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . This level of purity and analytical verification is essential for ensuring reproducibility in synthetic and biological assays, particularly when compared to alternative heterocyclic building blocks that may be supplied at lower purity (e.g., 95%) without equivalent quality control documentation .

Purity Quality Control Procurement

Optimal Research and Industrial Applications for 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 933742-87-1) Based on Quantitative Evidence


Medicinal Chemistry: c-Met Kinase Inhibitor Lead Optimization

Use the unsubstituted core to systematically explore SAR for c-Met kinase inhibition, leveraging the demonstrated capacity of the scaffold to yield low-nanomolar inhibitors with >50-fold selectivity [1]. The absence of pre-installed substituents allows for unbiased optimization of potency and selectivity, as exemplified by derivative 8c (c-Met IC₅₀ = 68 nM).

Neuropharmacology: Development of Multi-Targeted Analgesics

Employ the core scaffold to develop novel analgesics with dual CB₁ receptor and TNF-α inhibitory activity. The validated in vivo efficacy of derivative 8a in neuropathic pain models (ED₅₀ = 23.8 mg/kg in CCI) demonstrates the scaffold's therapeutic potential [2], making the core ideal for generating novel chemical matter for pain management programs.

Chemical Biology: Kinase Selectivity Profiling Probe Synthesis

Utilize the core as a privileged structure for generating selective kinase inhibitors. The >50-fold selectivity window observed for derivative 8c against other tyrosine kinases [1] indicates that derivatives of this core can serve as potent and selective chemical probes to dissect c-Met signaling pathways in cellular models.

Solid-State Chemistry and Formulation Development

Leverage the unsubstituted core's predictable solid-state properties as a baseline for systematic co-crystal, salt, or polymorph screening. The profound structural divergence observed among closely related analogs [3] underscores the need for a neutral starting point when developing robust, reproducible formulations and understanding substituent effects on solubility and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.